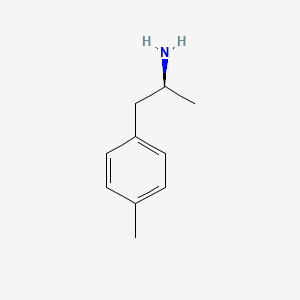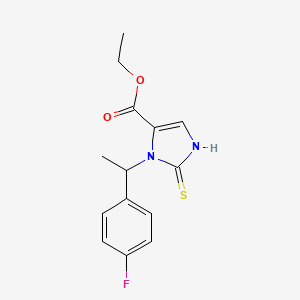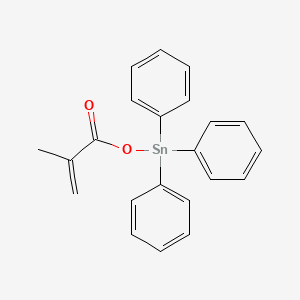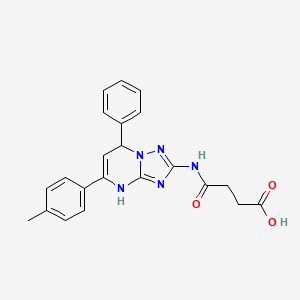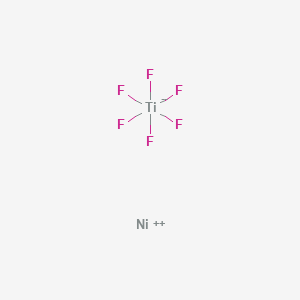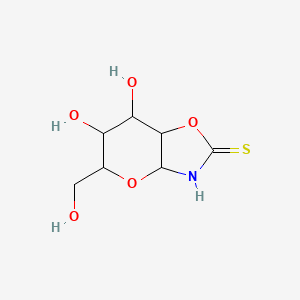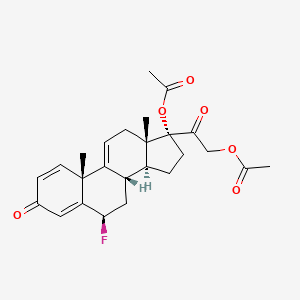
6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisone, which enhances its potency and reduces its side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical process starting from cortisone acetate. The key steps involve:
Fluorination: Introduction of a fluorine atom at the 6-position using reagents like Selectfluor.
Hydroxylation: Addition of hydroxyl groups at the 17 and 21 positions using oxidizing agents such as osmium tetroxide or chromium trioxide.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry and automated systems for monitoring and control.
Types of Reactions:
Oxidation: Conversion of alcohols to ketones or carboxylic acids.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of hydrogen atoms with fluorine or other substituents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Selectfluor for fluorination and acetic anhydride for acetylation.
Major Products Formed:
Fluorinated corticosteroids with enhanced potency.
Hydroxylated derivatives with improved solubility and bioavailability.
Acetylated esters with increased stability and reduced side effects.
Chemistry:
Used as a precursor in the synthesis of other fluorinated corticosteroids.
Studied for its chemical stability and reactivity in various conditions.
Biology:
Investigated for its effects on inflammatory pathways and immune responses.
Used in animal models to study the pharmacokinetics and pharmacodynamics of corticosteroids.
Medicine:
Applied in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and dermatitis.
Evaluated for its efficacy and safety in clinical trials.
Industry:
Utilized in the pharmaceutical industry for the production of anti-inflammatory drugs.
Employed in research and development of new therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This receptor-ligand complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, enzymes, and transcription factors that regulate inflammation and immune cell activity.
Comparación Con Compuestos Similares
Prednisone
Dexamethasone
Triamcinolone
Uniqueness:
Enhanced potency due to fluorination.
Reduced side effects compared to non-fluorinated corticosteroids.
Improved pharmacokinetic properties.
This compound stands out for its increased efficacy and reduced side effects, making it a valuable addition to the corticosteroid family.
Would you like more information on any specific aspect of this compound?
Propiedades
Número CAS |
60864-38-2 |
|---|---|
Fórmula molecular |
C25H29FO6 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[2-[(6R,8S,10R,13S,14S,17R)-17-acetyloxy-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29FO6/c1-14(27)31-13-22(30)25(32-15(2)28)10-7-19-17-12-21(26)20-11-16(29)5-8-23(20,3)18(17)6-9-24(19,25)4/h5-6,8,11,17,19,21H,7,9-10,12-13H2,1-4H3/t17-,19+,21-,23-,24+,25+/m1/s1 |
Clave InChI |
BVIBAMAMNUFDPN-BIUBWZLJSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



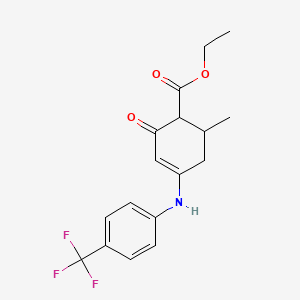
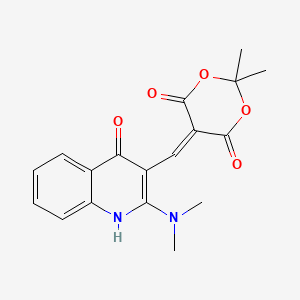
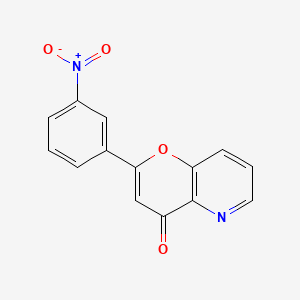
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
